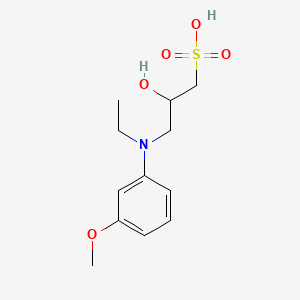
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxy group on the pyridine ring and the tetrahydropyrimidine structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Nucleophilic Substitution: The halogenated pyridine intermediate reacts with a nucleophile, such as a methylamine derivative, to form the 3-substituted pyridine.
Cyclization: The substituted pyridine undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mécanisme D'action
The mechanism of action of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((6-Methoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Chloropyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Methylpyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-[(6-ethoxypyridin-3-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-2-16-12-5-4-10(9-15-12)8-11-13-6-3-7-14-11/h4-5,9H,2-3,6-8H2,1H3,(H,13,14) |
Clé InChI |
ZJEPEPWYCNUTEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C=C1)CC2=NCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)





![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)


